molecular formula C14H14N2O3S B8523575 4-(Furan-2-yl)-N-(2-oxocyclohexyl)-1,3-thiazole-2-carboxamide CAS No. 917566-94-0

4-(Furan-2-yl)-N-(2-oxocyclohexyl)-1,3-thiazole-2-carboxamide

Cat. No.: B8523575
CAS No.: 917566-94-0
M. Wt: 290.34 g/mol
InChI Key: VHVUMYLPEWWUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)-N-(2-oxocyclohexyl)-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

917566-94-0

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

4-(furan-2-yl)-N-(2-oxocyclohexyl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C14H14N2O3S/c17-11-5-2-1-4-9(11)15-13(18)14-16-10(8-20-14)12-6-3-7-19-12/h3,6-9H,1-2,4-5H2,(H,15,18)

InChI Key

VHVUMYLPEWWUIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)NC(=O)C2=NC(=CS2)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.776 mL, 1.55 mol) and dimethyl sulfoxide (0.240 mL, 3.38 mmol) were dissolved in dichloromethane (3 mL), and the mixture was stirred at −60° C. for 10 minutes. To the solution was added 4-(2-furyl)-N-(2-hydroxycyclohexyl)thiazole-2-carboxamide (413 mg, 1.41 mmol) obtained in Step 1 and the mixture was stirred for 15 minutes. Triethylamine (0.983 mL, 7.05 mmol) was added to the mixture, and the mixture was stirred at room temperature for 10 minutes, then water and ethyl acetate were added thereto and the mixture was extracted. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give 4-(2-furyl)-N-(2-oxocyclohexyl)thiazole-2-carboxamide (339 mg, 83%).
Quantity
0.776 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
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reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step Two
Quantity
0.983 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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